molecular formula C14H15BrN2O3 B11131603 methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate

methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate

Cat. No.: B11131603
M. Wt: 339.18 g/mol
InChI Key: HUIIFCNDBLMPCC-UHFFFAOYSA-N
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Description

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a brominated indole moiety, which is often associated with enhanced biological activity due to the presence of the bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be emphasized.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The brominated indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as apoptosis (programmed cell death) and cell proliferation, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate is unique due to the presence of the beta-alanine moiety, which can enhance its biological activity and specificity

Biological Activity

Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-beta-alaninate is a synthetic compound belonging to the class of indole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative efficacy with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H13BrN2O, which indicates the presence of a brominated indole moiety and an acetyl-beta-alanine group. The structural components contribute to its biological activity through various mechanisms.

The compound's mechanism of action is believed to involve interactions with specific biological targets, such as receptors and enzymes. The indole ring is known for its ability to engage with various biological systems, potentially modulating signaling pathways. The presence of the bromine atom may enhance binding affinity to certain targets, leading to increased specificity and potency in biological applications .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM)
A375 (human melanoma)5.7
A549 (human lung adenocarcinoma)<10
MDA-MB-231 (breast cancer)9.2
HCT116 (colon cancer)8.5

These findings suggest that the compound may serve as a potential lead in anticancer drug development .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial strains, including:

Microorganism Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Bacillus subtilisModerate inhibition

These results highlight the compound's potential as an antimicrobial agent .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In cellular models of neurotoxicity induced by amyloid-beta (Aβ) peptides, this compound demonstrated protective effects against cell death, indicating its potential role in treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

When compared to other indole derivatives, this compound shows enhanced biological activities due to its unique structural features:

Compound Key Features Biological Activity
6-BromoindoleLacks acetyl-beta-alanine moietyLimited versatility
N-Acetyl-beta-alanineLacks indole ringReduced biological activities
Indole-3-acetic acidNaturally occurring plant hormoneDifferent biological functions

The combination of the brominated indole ring and the acetyl-beta-alanine moiety in this compound may confer enhanced potency and specificity for various biological targets .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Anticancer Efficacy : A study published in MDPI reported that this compound exhibited selective cytotoxicity against multiple cancer cell lines with IC50 values indicating significant potency compared to standard chemotherapy agents .
  • Neuroprotection : Research highlighted in PMC showed that the compound could mitigate oxidative stress-induced neurotoxicity in neuronal cell lines, suggesting a protective role against neurodegenerative processes .
  • Antimicrobial Studies : Investigations into its antimicrobial properties revealed promising results against both gram-positive and gram-negative bacteria, underscoring its potential as a broad-spectrum antimicrobial agent .

Properties

Molecular Formula

C14H15BrN2O3

Molecular Weight

339.18 g/mol

IUPAC Name

methyl 3-[[2-(5-bromoindol-1-yl)acetyl]amino]propanoate

InChI

InChI=1S/C14H15BrN2O3/c1-20-14(19)4-6-16-13(18)9-17-7-5-10-8-11(15)2-3-12(10)17/h2-3,5,7-8H,4,6,9H2,1H3,(H,16,18)

InChI Key

HUIIFCNDBLMPCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)CN1C=CC2=C1C=CC(=C2)Br

Origin of Product

United States

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